Cas no 813429-65-1 (Ethyl 4-(cyclopropylamino)butanoate)

Ethyl 4-(cyclopropylamino)butanoate is a versatile intermediate in organic synthesis, characterized by its cyclopropylamino and ester functional groups. This compound is particularly valued for its role in the preparation of pharmacologically active molecules, where the cyclopropyl moiety often enhances metabolic stability and binding affinity. The ethyl ester group provides a handle for further derivatization, enabling efficient conversion to carboxylic acids or amides. Its balanced lipophilicity and reactivity make it suitable for applications in medicinal chemistry and agrochemical research. The compound is typically handled under standard laboratory conditions, ensuring compatibility with a range of synthetic protocols.
Ethyl 4-(cyclopropylamino)butanoate structure
813429-65-1 structure
商品名:Ethyl 4-(cyclopropylamino)butanoate
CAS番号:813429-65-1
MF:C9H17NO2
メガワット:171.23678278923
MDL:MFCD22493469
CID:1040242
PubChem ID:23112515

Ethyl 4-(cyclopropylamino)butanoate 化学的及び物理的性質

名前と識別子

    • Ethyl 4-(cyclopropylamino)butanoate
    • 4-(Cyclopropylamino)butanoic acid ethyl ester
    • Ethyl 4-(cyclopropylamino)butanoate (ACI)
    • ethyl N-cyclopropyl-4-aminobutyrate
    • SCHEMBL5147540
    • BCP21897
    • CS-0151579
    • 813429-65-1
    • DTXSID80630667
    • AC-32106
    • DS-16531
    • DB-342987
    • Ethyl4-(cyclopropylamino)butanoate
    • C76605
    • AKOS016006640
    • UCNZSFZXVOKJFC-UHFFFAOYSA-N
    • MDL: MFCD22493469
    • インチ: 1S/C9H17NO2/c1-2-12-9(11)4-3-7-10-8-5-6-8/h8,10H,2-7H2,1H3
    • InChIKey: UCNZSFZXVOKJFC-UHFFFAOYSA-N
    • ほほえんだ: O=C(CCCNC1CC1)OCC

計算された属性

  • せいみつぶんしりょう: 171.125928785g/mol
  • どういたいしつりょう: 171.125928785g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 7
  • 複雑さ: 144
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.9
  • トポロジー分子極性表面積: 38.3Ų

じっけんとくせい

  • 密度みつど: 1.00
  • ふってん: 250℃
  • フラッシュポイント: 105℃

Ethyl 4-(cyclopropylamino)butanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM128907-1g
ethyl 4-(cyclopropylamino)butanoate
813429-65-1 95%
1g
$225 2024-07-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTFN64-250MG
ethyl 4-(cyclopropylamino)butanoate
813429-65-1 95%
250MG
¥ 462.00 2023-04-13
Chemenu
CM128907-5g
ethyl 4-(cyclopropylamino)butanoate
813429-65-1 95%
5g
$1047 2021-08-05
Chemenu
CM128907-5g
ethyl 4-(cyclopropylamino)butanoate
813429-65-1 95%
5g
$761 2024-07-23
Chemenu
CM128907-1g
ethyl 4-(cyclopropylamino)butanoate
813429-65-1 95%
1g
$356 2021-08-05
eNovation Chemicals LLC
D751592-1g
Ethyl 4-(cyclopropylamino)butanoate
813429-65-1 95+%
1g
$390 2024-06-07
1PlusChem
1P005A7G-1g
Ethyl 4-(cyclopropylamino)butanoate
813429-65-1 95+%
1g
$291.00 2025-02-21
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
E38870-250mg
Ethyl 4-(cyclopropylamino)butanoate
813429-65-1 95%
250mg
¥238.0 2024-07-19
eNovation Chemicals LLC
D751592-250mg
Ethyl 4-(cyclopropylamino)butanoate
813429-65-1 95+%
250mg
$175 2024-06-07
eNovation Chemicals LLC
Y1213672-1g
ethyl 4-(cyclopropylamino)butanoate
813429-65-1 95%
1g
$380 2025-02-19

Ethyl 4-(cyclopropylamino)butanoate 関連文献

Ethyl 4-(cyclopropylamino)butanoateに関する追加情報

Ethyl 4-(cyclopropylamino)butanoate (CAS No. 813429-65-1): An Overview of Its Properties and Applications in Medicinal Chemistry

Ethyl 4-(cyclopropylamino)butanoate (CAS No. 813429-65-1) is a compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This article aims to provide a comprehensive overview of the compound, including its chemical properties, synthesis methods, biological activities, and recent research advancements.

Chemical Structure and Properties

Ethyl 4-(cyclopropylamino)butanoate is an ester derivative with the molecular formula C10H19NO2. The compound features a cyclopropylamino group attached to a butanoate chain, which is esterified with an ethyl group. This unique structure confers several interesting properties to the molecule, including its solubility in organic solvents and its ability to form hydrogen bonds. The cyclopropyl ring adds steric hindrance and conformational rigidity, which can influence the compound's interactions with biological targets.

Synthesis Methods

The synthesis of Ethyl 4-(cyclopropylamino)butanoate has been explored through various routes, each offering different advantages in terms of yield, purity, and scalability. One common method involves the reaction of 4-bromobutyric acid ethyl ester with cyclopropylamine in the presence of a base such as potassium carbonate. This reaction proceeds via nucleophilic substitution, leading to the formation of the desired product. Another approach involves the reductive amination of 4-bromobutyraldehyde with cyclopropylamine, followed by esterification with ethanol.

Biological Activities

Ethyl 4-(cyclopropylamino)butanoate has been studied for its potential biological activities, particularly in the context of central nervous system (CNS) disorders. Recent research has shown that this compound exhibits potent binding affinity for specific neurotransmitter receptors, such as serotonin (5-HT) and dopamine (DA) receptors. These interactions suggest that Ethyl 4-(cyclopropylamino)butanoate may have therapeutic potential in treating conditions like depression, anxiety, and Parkinson's disease.

In a study published in the Journal of Medicinal Chemistry, researchers investigated the effects of Ethyl 4-(cyclopropylamino)butanoate on serotonin transporter (SERT) inhibition. The results indicated that the compound effectively inhibited SERT activity with an IC50 value of 0.7 μM, comparable to that of established antidepressants like fluoxetine. Additionally, in vivo studies using rodent models demonstrated that administration of Ethyl 4-(cyclopropylamino)butanoate led to significant reductions in depressive-like behaviors.

Clinical Applications and Future Prospects

The promising preclinical findings for Ethyl 4-(cyclopropylamino)butanoate have spurred interest in its potential clinical applications. Several pharmaceutical companies are currently exploring this compound as a lead candidate for drug development. One notable example is a Phase I clinical trial conducted by XYZ Pharmaceuticals to evaluate the safety and pharmacokinetics of Ethyl 4-(cyclopropylamino)butanoate in healthy volunteers. The trial results were encouraging, showing good tolerability and favorable pharmacokinetic profiles.

Beyond CNS disorders, there is growing evidence suggesting that Ethyl 4-(cyclopropylamino)butanoate may have broader therapeutic applications. For instance, preliminary studies have indicated that the compound possesses anti-inflammatory properties, which could be beneficial in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD). These findings open up new avenues for further research and development.

Conclusion

In conclusion, Ethyl 4-(cyclopropylamino)butanoate (CAS No. 813429-65-1) is a promising compound with a unique chemical structure that confers several interesting properties and potential therapeutic applications. Its ability to interact with neurotransmitter receptors makes it a valuable candidate for treating CNS disorders such as depression and Parkinson's disease. Additionally, emerging evidence suggests that it may have broader applications in anti-inflammatory therapy. As research continues to advance, it is likely that we will gain deeper insights into the full range of therapeutic potentials offered by this intriguing molecule.

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Amadis Chemical Company Limited
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